MORDANT VIOLET 1

Description

Historical Context and Chemical Significance in Early Synthetic Dye Development

The development of synthetic dyes in the 19th century revolutionized the textile industry, and mordant dyes played a crucial role in this transformation. Mordant dyes are colorants that require a mordant—typically a metal salt—to fix the dye to the textile fibers. alfa-chemistry.comblogspot.com This process creates a "lake," which is an insoluble colored complex, resulting in excellent wash and light fastness. alfa-chemistry.com

Genesis and Evolution within Anthraquinone (B42736) Dye Chemistry

While Mordant Violet 1 itself is a triarylmethane dye, its context is enriched by the broader history of mordant dyes, which includes significant contributions from anthraquinone chemistry. worlddyevariety.comworlddyevariety.com Alizarin (B75676), a prominent red mordant dye, was originally extracted from the madder plant and was one of the first natural dyes to be synthesized in 1826. tifr.res.inbritannica.com The synthesis of alizarin from anthracene (B1667546) by German chemists Carl Graebe and Carl Liebermann was a landmark achievement. tifr.res.in This success spurred further research into anthraquinone derivatives, leading to a wide array of colors and improved dyeing techniques.

The general principle of mordant dyeing involves the formation of a coordination complex between the dye molecule, a metal ion, and the fiber. alfa-chemistry.comslideshare.net Functional groups on the dye molecule, such as hydroxyl and carboxyl groups, act as ligands, binding to metal ions like aluminum, chromium, iron, and copper. alfa-chemistry.com This chelation not only fixes the color but can also influence the final shade, a property known as polygenicity. alfa-chemistry.comijcmas.com For instance, alizarin produces a red color with an aluminum mordant, a black-violet with an iron mordant, and a blue color with a barium mordant. britannica.comrajdhanicollege.ac.in

Pioneering Role in Mordant Dyeing Principles and Theory

The study and application of mordant dyes like this compound were instrumental in developing the theoretical understanding of dye-fiber interactions. The term "mordant" originates from the Latin word "mordere," meaning "to bite," reflecting the early belief that the mordant helped the dye "bite" into the fabric. blogspot.com Scientific advancements revealed that the process is a chemical one, involving the formation of coordination bonds. alfa-chemistry.com

The methodology of applying mordant dyes can be categorized into three main approaches: pre-mordanting, simultaneous mordanting, and post-mordanting. ijcmas.com

Pre-mordanting: The textile is treated with the mordant before being dyed. ijcmas.com

Simultaneous mordanting: The dye and mordant are applied to the fabric at the same time. blogspot.com

Post-mordanting: The dyed fabric is treated with a mordant in a subsequent bath. ijcmas.com

Each method affects the final color and fastness properties of the dyed material. The choice of mordant and application method allows for a high degree of control over the final product, a principle that was foundational to the expansion of the synthetic dye industry.

Current Scholarly Landscape and Research Trajectories for this compound

Contemporary research involving mordant dyes, including those chemically similar to this compound, is increasingly focused on sustainability and environmental concerns. While traditional mordants like chromium salts are highly effective, their environmental impact has led researchers to explore alternatives.

Recent studies have investigated the use of "biological mordants" or "bio-mordants" derived from natural sources like pomegranate peel, turmeric, and walnut shells. ijcmas.comewadirect.com These bio-mordants are seen as a more eco-friendly option. ewadirect.com Research is also exploring the multifunctionality of textiles dyed with natural dyes and bio-mordants, with studies indicating potential for properties like UV protection and antibacterial activity. ewadirect.comcellulosechemtechnol.ro

Furthermore, the degradation and decolorization of mordant dyes are active areas of research. Studies have examined the use of microorganisms, such as certain species of bacteria, to break down these complex molecules in industrial wastewater, aiming to mitigate water pollution. nih.gov Advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are employed to identify the degradation products and understand the metabolic pathways involved. nih.govuga.edu

In recent studies, nanocomposites have been synthesized and used as adsorbents for the removal of mordant dyes like Mordant Violet 40 from wastewater, showing high removal efficiency. nih.govnih.gov These studies highlight a shift towards developing sustainable and efficient methods for both the application and remediation of mordant dyes.

Structure

3D Structure

Properties

CAS No. |

7452-51-9 |

|---|---|

Molecular Formula |

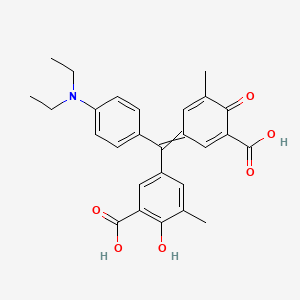

C27H27NO6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

5-[(Z)-(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(diethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid |

InChI |

InChI=1S/C27H27NO6/c1-5-28(6-2)20-9-7-17(8-10-20)23(18-11-15(3)24(29)21(13-18)26(31)32)19-12-16(4)25(30)22(14-19)27(33)34/h7-14,29H,5-6H2,1-4H3,(H,31,32)(H,33,34)/b23-19- |

InChI Key |

MHXLUBGHVIPIGK-NMWGTECJSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C(=C/2\C=C(C(=O)C(=C2)C(=O)O)C)/C3=CC(=C(C(=C3)C)O)C(=O)O |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=C(C(=O)C(=C2)C(=O)O)C)C3=CC(=C(C(=C3)C)O)C(=O)O |

Other CAS No. |

7452-51-9 |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Chemical Characterization Research

Research into Novel Synthetic Routes for Mordant Dyes

The conventional manufacturing method for Mordant Violet 1, a triarylmethane dye, involves a two-step process. worlddyevariety.comchemicalbook.com It begins with the condensation of 4-(Diethylamino)benzaldehyde with 2-Hydroxy-3-methylbenzoic acid in a sulfuric acid solution. This is followed by an oxidation step using nitrous acid to yield the final dye product. worlddyevariety.comchemicalbook.com

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Condensation | 4-(Diethylamino)benzaldehyde (1 mole) + 2-Hydroxy-3-methylbenzoic acid (2 moles) | Sulfuric Acid Solution | Intermediate |

| Oxidation | Intermediate from condensation step | Nitrous Acid | This compound |

| A summary of the standard synthesis process for this compound. worlddyevariety.comchemicalbook.com |

While this remains the established route for this compound, research into the broader category of mordant dyes explores more innovative and sustainable approaches. These novel methods aim to improve efficiency, reduce environmental impact, and enhance dye properties. For instance, studies have investigated the use of supercritical carbon dioxide as a medium for dyeing, which can be applied to mordant dyes to achieve excellent wash fastness. sci-hub.sewhiterose.ac.uk Other research focuses on synthesizing new types of mordant dyes, such as those based on nitrosonaphthol or heterocyclic compounds, to apply to various substrates like leather. scirp.orgatbuftejoste.com.ngscirp.org These alternative routes, although not specific to the industrial production of this compound, represent the direction of modern dye chemistry research. sci-hub.seatbuftejoste.com.ng

Spectroscopic Investigations in Synthetic Compound Characterization

Spectroscopic techniques are indispensable for the characterization of synthetic dyes like this compound. They are used to confirm the chemical structure, determine purity, and understand the electronic and vibrational properties of the molecule. isca.me

UV-Vis spectroscopy is used to study the electronic transitions within a dye molecule and is fundamental to understanding its color. The spectrum of a dye is characterized by absorption maxima (λ-max) in the visible range. isca.me For mordant dyes, the λ-max can be influenced by the solvent and the presence and type of metal mordant, which can cause a shift in the absorption band and a change in the perceived color. researchgate.netsut.ac.thscispace.com For example, the interaction between a dye's functional groups and a metal ion like aluminum from a mordant can form a complex, leading to a bathochromic shift (a shift to a longer wavelength). scispace.comresearchgate.net Studies on various azo and mordant dyes show absorption maxima ranging from approximately 320 nm to over 520 nm, depending on their specific structure and environment. isca.meresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. mdpi.com In the analysis of a dye like this compound, an FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its structural components.

Expected FT-IR Peaks for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Corresponding Functional Group |

|---|---|---|

| 3200-3500 | O-H Stretching | Hydroxyl group (phenolic) |

| 2850-3000 | C-H Stretching | Aliphatic (e.g., methyl, ethyl groups) |

| 1650-1700 | C=O Stretching | Carboxylic acid group |

| 1500-1600 | C=C Stretching | Aromatic ring |

| 1200-1300 | C-N Stretching | Tertiary amine (diethylamino group) |

This table represents typical FT-IR absorption regions for the functional groups present in this compound, based on general spectroscopic data. atbuftejoste.com.ngmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (both ¹H and ¹³C NMR) provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation. atbuftejoste.com.ng In the ¹H NMR spectrum of a mordant dye, signals corresponding to aromatic protons, methyl groups, and protons on hydroxyl or amino groups would be observed at characteristic chemical shifts (δ, in ppm). atbuftejoste.com.ngosf.io For instance, protons of a carboxylic acid group are highly deshielded and appear at a high chemical shift (e.g., >10 ppm), while aromatic protons typically appear in the 6-8 ppm range. atbuftejoste.com.ng ¹³C NMR provides complementary data, showing signals for each unique carbon atom, such as those in carbonyl groups (e.g., >160 ppm) and aromatic rings. atbuftejoste.com.ngosf.io

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. isca.me High-resolution mass spectrometry can confirm the elemental composition of the dye molecule by providing a highly accurate mass measurement. researchgate.net Techniques like electrospray ionization (ESI-MS) are commonly used to analyze dye molecules. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, and fragmentation analysis would reveal the loss of specific groups (like the carboxylic acid or parts of the ethyl groups), further confirming its structure. mdpi.comresearchgate.net

Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Optimization of Reaction Parameters for Enhanced Yields and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of a synthesized compound, which is a key goal in industrial chemical production. For the synthesis of this compound, this would involve the systematic adjustment of several factors in both the condensation and oxidation stages.

Key parameters for optimization include:

Reactant Ratio: Varying the molar ratio of 4-(Diethylamino)benzaldehyde to 2-Hydroxy-3-methylbenzoic acid could improve the yield of the desired intermediate and minimize side products.

Temperature Control: Both the condensation and oxidation reactions are sensitive to temperature. Maintaining an optimal temperature range is necessary to ensure the reaction proceeds at a reasonable rate without causing degradation of reactants or products. icrc.ac.ir

Catalyst Concentration: The concentration of sulfuric acid in the condensation step acts as a catalyst and a dehydrating agent. Its concentration must be carefully controlled for an efficient reaction.

Reaction Time: Sufficient time must be allowed for each step to reach completion, which can be monitored using techniques like thin-layer chromatography (TLC). isca.me

pH Control: In related dye syntheses, controlling the pH is critical, especially during coupling or oxidation steps, to ensure the formation of the correct product and to maximize yield. researchgate.netosf.io

While specific optimization studies for the synthesis of this compound are not widely detailed in available research, the principles of optimizing dye synthesis are well-established. researchgate.net Research on the application and removal of other mordant dyes, such as Mordant Violet 40, highlights the importance of parameters like pH, concentration, and contact time, demonstrating the rigorous optimization required in processes involving these compounds. nih.govnih.govnih.gov

Mechanistic Studies of Dye Mordant Substrate Interactions

Molecular Adhesion Mechanisms of Mordant Dyes on Textile Substrates

The adhesion of mordant dyes to textile substrates is a multifaceted process governed by various intermolecular forces and the specific chemical structures of the dye and mordant. conscientiabeam.comresearchgate.net

Elucidation of Intermolecular Forces and Bonding Character

The fastness of mordant dyes on fabrics is a direct result of the bonding between the functional groups of the dye, mordant, and the substrate. researchgate.netiraj.in The primary forces at play include:

Ionic Bonding: In acidic solutions, the amino groups present in protein fibers like wool and silk become protonated, creating positively charged sites. Anionic dyes can then form strong ionic bonds with these sites. unam.mx

Covalent Bonding: While less common for mordant dyes, covalent bonds can be formed, particularly with reactive dyes, resulting in very strong and durable coloration. researchgate.netiraj.in

Hydrogen Bonding: Functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH) on both the dye and the fiber can form hydrogen bonds, which are crucial for dye adhesion. researchgate.netiraj.in

Dative Covalent Bonds: The mordant, typically a metal ion, forms coordinate covalent bonds with the dye molecule, creating a "lake" that then attaches to the fabric. iraj.inwikipedia.org

The process of adhesion can be enhanced by the physical entrapment of dye molecules within the fiber structure. researchgate.netiraj.in The strength of the interaction between a dye and a substrate is influenced by factors like the dye's structure, the solvent used, temperature, and its interaction with other ligands. conscientiabeam.com

Influence of Mordant Structure on Dye-Fiber Affinity

The structure of the mordant plays a pivotal role in determining the affinity between the dye and the fiber. Mordants, which are often polyvalent metal ions, act as a bridge, forming a coordination complex with the dye that then binds to the fabric. wikipedia.orgslideshare.net This complex formation is essential for dyes that have little to no natural affinity for the textile fiber. mdpi.com

The choice of mordant can significantly alter the final color of the dyed fabric, a phenomenon known as polygenicity. alfa-chemistry.com This is because different metal ions form complexes with unique absorption spectra, thereby changing the electronic structure of the dye molecule and its visible color. alfa-chemistry.com For instance, iron mordants tend to darken colors, while tin mordants can brighten them. slideshare.net

The affinity of mordants for different fibers also varies. Protein fibers like wool and silk, with their amino and carboxyl groups, readily interact with mordants. mdpi.com Cellulosic fibers such as cotton, however, lack these groups and require mordants like tannins to improve dye adhesion. nih.gov Tannins, which are phenolic compounds, can form complexes with both the dye and the fiber, enhancing color fixation. nih.gov

Coordination Chemistry of Mordant Violet 1 with Metal Ions

The coloration and fixation of this compound on textiles are critically dependent on its coordination chemistry with metal ions. This involves the formation of stable chelate complexes that anchor the dye to the fiber.

Formation and Stability of Dye-Metal Chelate Complexes

Mordant dyes, including this compound, form insoluble complexes with metal ions known as "dye lakes." wikipedia.org These complexes are formed through the interaction of the metal ion with functional groups on the dye molecule, such as hydroxyl, carboxyl, carbonyl, and azo groups, which act as ligands. alfa-chemistry.com The resulting coordination complex is a stable, often cyclic structure. pearson.com

The stability of these chelate complexes is a key factor in the fastness properties of the dye. The chelate effect describes the enhanced stability of complexes formed with polydentate ligands (ligands that can form multiple bonds with a single metal ion) compared to monodentate ligands. pearson.com This increased stability is due to the formation of cyclic structures that reduce the entropy loss upon complex formation. pearson.com The stability of the dye-metal complex can be influenced by factors such as the nature of the metal ion and the pH of the dyeing medium. sci-hub.se

| Ligand Type | Bonding Characteristics | Stability of Complex |

| Monodentate | Single donor atom, forms one bond with the metal ion. | Less stable. |

| Polydentate (Chelating) | Multiple donor atoms, forms multiple bonds with the metal ion creating cyclic structures. | More stable due to the chelate effect. pearson.com |

Role of Complexation in Dye Fixation and Coloration

The formation of a dye-metal complex is the cornerstone of mordant dyeing. This complexation process transforms the soluble dye into an insoluble pigment that is physically trapped within the fiber matrix, significantly improving wash and light fastness. wikipedia.orgalfa-chemistry.com

The type of metal ion used as the mordant has a profound effect on the final color produced. alfa-chemistry.com This is because the metal ion alters the electronic structure of the dye molecule, which in turn changes its light absorption properties. alfa-chemistry.com For example, the same dye can produce a range of colors when combined with different mordants like aluminum, chromium, iron, or copper. alfa-chemistry.com

The dyeing process can be carried out in three ways:

Pre-mordanting: The fabric is treated with the mordant before dyeing. wikipedia.org

Meta-mordanting: The mordant is added to the dye bath along with the dye. wikipedia.org

Post-mordanting: The dyed fabric is treated with the mordant. wikipedia.org

Each method can influence the final color and fastness properties. The choice of method depends on the specific dye, fiber, and desired outcome. wikipedia.org

Theoretical and Computational Approaches to Interaction Modeling

In recent years, theoretical and computational methods have become increasingly valuable for understanding the complex interactions in mordant dyeing.

Quantitative structure-activity relationship (QSAR) models can be developed to predict the effectiveness of dye removal from wastewater, a process related to dye-substrate interaction. frontiersin.org These models use molecular parameters calculated by methods like Density Functional Theory (DFT) to establish correlations between the molecular structure of dyes and their macroscopic behavior. frontiersin.org For instance, a QSAR study on the coagulation of various dyes with aluminum chloride found that surface area and molecular weight were key parameters influencing dye removal. frontiersin.org

Computational chemistry techniques such as DFT and Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the spectroscopic properties of dyes, including their UV-Vis spectra and color. chemrxiv.org These methods allow researchers to study the effects of factors like pH, solvent, and complexation with metal ions on the color of the dye. chemrxiv.org For example, computational studies on Madder dye have successfully predicted its color changes at different pH levels. chemrxiv.org

Molecular modeling can also provide insights into the binding modes of dye-protein complexes, revealing the specific intermolecular forces involved. researchgate.net Such studies can complement experimental techniques by providing a detailed, atomistic view of the interactions.

These computational approaches offer a powerful toolkit for rationalizing experimental observations and for the predictive design of new dye and mordant systems with improved performance and sustainability.

Density Functional Theory (DFT) Applications in Mordant Dye Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. utep.edu In the context of mordant dyes, DFT is employed to predict the geometric, electronic, and spectroscopic properties of the dye molecule and its complexes with metal ions (mordants). mdpi.com By solving the Kohn-Sham equations, DFT can accurately calculate molecular orbital energies, electron density distributions, and other quantum chemical parameters that govern the dye's behavior.

DFT studies on mordant dye systems typically focus on several key areas:

Geometry Optimization: Determining the most stable three-dimensional structure of the dye molecule and its metal complexes. This is crucial for understanding how the dye and mordant interact.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the dye's color, reactivity, and photochemical stability. researchgate.net

Spectroscopic Analysis: Simulating the UV-Vis absorption spectra of the dye and its complexes. By comparing theoretical spectra with experimental data, researchers can validate their computational models and gain insights into the electronic transitions responsible for the dye's color. utep.edu

Reactive Site Prediction: Using concepts like Fukui functions to identify the most likely atoms in the dye molecule to interact with the metal mordant. For mordant dyes, these are typically functional groups like hydroxyl (-OH), carboxyl (-COOH), and azo (-N=N-) groups that can act as ligands. alfa-chemistry.comresearchgate.net

In systems analogous to this compound, such as Mordant Black 11, DFT calculations have been used to analyze the quantum chemical parameters and their relationship with experimental observations of dye adsorption. researchgate.net Similarly, studies on other azo dyes have utilized DFT to understand their spectral properties and tautomeric forms. researchgate.net For instance, the choice of DFT functional, such as B3LYP or CAM-B3LYP, and the basis set are critical for obtaining results that correlate well with experimental findings. researchgate.net

Below is a table illustrating typical quantum chemical parameters that can be calculated using DFT for a mordant dye system.

| Parameter | Description | Typical Value Range for Azo Dyes |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -4.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 1.5 to 3.5 eV |

| Ionization Potential (IP) | The minimum energy required to remove an electron | 5.5 to 8.5 eV |

| Electron Affinity (EA) | The energy released when an electron is added | 1.0 to 3.0 eV |

These values are illustrative and can vary depending on the specific dye, mordant, and computational method used.

Simulation of Binding Energetics and Structural Dynamics

While DFT provides a static picture of the dye-mordant complex, molecular dynamics (MD) simulations offer a way to study the system's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and binding events. nih.gov

When applied to dye-mordant-substrate systems, MD simulations can provide valuable information on:

Binding Free Energy: Calculating the strength of the interaction between the dye, mordant, and substrate. Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) are often used to estimate the binding free energy from MD trajectories. chemisgroup.us A more negative binding free energy indicates a more stable complex. chemisgroup.us

Conformational Stability: Assessing how the structure of the dye-mordant complex evolves over time. Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to quantify the stability of the complex. mdpi.com

Interaction Analysis: Identifying the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net

For example, MD simulations of Mordant Black 11 on a polyaniline surface have shown that the dye adsorbs in a nearly parallel orientation, and the binding energy calculations helped to understand the stability of this interaction. researchgate.net In other studies, MD simulations have been used to investigate the conformational changes in proteins upon binding with dyes, providing insights into the stability of the resulting complexes. mdpi.com

The binding energy between a dye and a substrate is a key determinant of the dye's fastness properties. The table below presents hypothetical binding energy data for this compound with a cellulose (B213188) substrate, both with and without a metal mordant, as would be determined from simulation studies.

| System | van der Waals Energy (kJ/mol) | Electrostatic Energy (kJ/mol) | Solvation Free Energy (kJ/mol) | Total Binding Energy (kJ/mol) |

| This compound - Cellulose | -120 | -30 | +40 | -110 |

| This compound - Al3+ - Cellulose | -180 | -150 | +60 | -270 |

| This compound - Fe3+ - Cellulose | -175 | -165 | +65 | -275 |

These values are illustrative and intended to demonstrate the comparative effect of a mordant on the binding energy. Actual values would be derived from specific MD simulations.

The significantly more negative binding energies for the mordanted systems illustrate the crucial role of the metal ion in forming a stable, insoluble "lake" that anchors the dye to the substrate. alfa-chemistry.com This enhanced binding translates to improved wash and light fastness of the dyed material.

Environmental Chemistry and Remediation of Mordant Dyes

Degradation and Biotransformation Pathways of Azo Mordant Dyes

The biological breakdown of azo mordant dyes is a critical area of research for developing sustainable wastewater treatment technologies. This process primarily involves microbial action and the enzymatic systems they employ.

Microbial Decolorization and Enzyme-Mediated Breakdown

The decolorization and subsequent degradation of azo mordant dyes by microorganisms is a two-step process that often involves both anaerobic and aerobic conditions. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the dye's color. mdpi.com This reaction is typically carried out by a variety of microorganisms, including bacteria, fungi, yeasts, and actinomycetes, under anaerobic or anoxic conditions. researchgate.net The process leads to the formation of colorless aromatic amines, which may themselves be toxic and require further degradation. mdpi.com

A range of microbial enzymes are responsible for this breakdown. Key enzymes include:

Azoreductases: These are the primary enzymes involved in the cleavage of the azo bond. They facilitate the transfer of reducing equivalents (like NADH or FADH2) to the azo dye, breaking the bond and forming aromatic amines. mdpi.commdpi.com

Laccases: These copper-containing oxidases can non-specifically degrade azo dyes by acting on their phenolic groups through a free-radical mechanism. This can prevent the formation of toxic aromatic amines. mdpi.com

Peroxidases: Enzymes like lignin (B12514952) peroxidase and manganese peroxidase, often produced by white-rot fungi, have a high oxidative potential and can degrade a wide range of complex organic compounds, including azo dyes. atlantis-press.com

Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are effective in degrading a variety of dyes due to their extracellular ligninolytic enzyme systems. acs.org Bacterial consortia have also been shown to be highly effective, with different species working synergistically to achieve complete mineralization of the dye molecules. sciencepublishinggroup.com For instance, a microbial consortium designated CN-1 was developed for the degradation of Mordant Black 17. ijcce.ac.ir

Relationship between Molecular Structure and Biodegradability

The molecular structure of an azo mordant dye significantly influences its susceptibility to microbial degradation. The presence of certain functional groups can either enhance or inhibit the decolorization process. For example, electron-withdrawing groups, such as sulfonic acid groups (-SO3H), which are common in reactive azo dyes, can make the molecule less susceptible to oxidative catabolism. rsc.org

Advanced Oxidation Processes (AOPs) for Dye Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). ijcce.ac.ir These highly reactive radicals can non-selectively degrade a wide range of complex organic molecules, including mordant dyes, into simpler, less toxic compounds, and ultimately, to carbon dioxide and water. sciencepublishinggroup.comijcce.ac.ir

UV/Ozone and Fenton Reaction Studies on Dye Degradation

Several AOPs have been investigated for their efficacy in degrading mordant dyes. These include:

UV/Ozone (O₃): This process involves the use of ozone, a powerful oxidant, often in combination with ultraviolet (UV) radiation. UV light enhances the decomposition of ozone to form highly reactive hydroxyl radicals. Studies on Mordant Violet 40 have shown that both ozonation alone and UV-assisted ozonation can achieve over 98% color removal within 20 minutes for a 100 ppm dye solution. researchgate.net The degradation kinetics in this case were found to follow a second-order model. researchgate.net The efficiency of the process is often pH-dependent, with maximum decolorization of Mordant Violet 40 observed at a pH of 9. researchgate.net

Fenton Reaction (H₂O₂/Fe²⁺): The Fenton process utilizes hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) as a catalyst to generate hydroxyl radicals. This method has been shown to be effective for the degradation of various dyes. However, for some mordant dyes, the formation of stable iron complexes with the dye ligands can inhibit the degradation process. researchgate.net An alternative approach, the Fenton-activated persulfate system, has been successfully used to degrade Mordant Blue 9, achieving over 95% degradation. mdpi.comresearchgate.net This system generates both sulfate (B86663) (SO₄·⁻) and hydroxyl (·OH) radicals, which contribute to the degradation of the dye. mdpi.com

The table below summarizes the findings of AOPs on the degradation of a related mordant dye.

| Mordant Dye | AOP Method | pH | Initial Concentration (ppm) | Removal Efficiency (%) | Reaction Time (min) | Reference |

| Mordant Violet 40 | UV/O₃ | 9 | 100 | >98 | 20 | researchgate.net |

| Mordant Violet 40 | O₃ | 9 | 100 | >98 | 20 | researchgate.net |

| Mordant Blue 9 | Fe²⁺/Persulfate | 4.88 | 0.05 mM | >95 | Not specified | mdpi.com |

Photocatalytic Applications for Wastewater Treatment

Photocatalysis is another AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), and a light source (UV or visible light) to generate electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which degrade the dye molecules.

Studies have shown the effectiveness of photocatalysis for the degradation of various dyes. For instance, commercial TiO₂ photocatalysts have demonstrated high photocatalytic activity for the degradation of Mordant Blue 13 under UV irradiation. internationaljournalcorner.com The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the initial dye concentration, the pH of the solution, and the intensity of the light source. mdpi.com Doping the photocatalyst with other elements can enhance its activity under visible light, making the process more energy-efficient. uniroma1.it The degradation of dye molecules on the photocatalyst surface is a key step, and the rate of degradation can be affected by the adsorption of the dye onto the catalyst. mdpi.com

Adsorption Dynamics and Mechanism Investigations

Adsorption is a widely used and effective physicochemical process for the removal of dyes from wastewater. iwaponline.com The process involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of materials, including activated carbon, bio-adsorbents, and metal oxides, have been investigated for their capacity to adsorb mordant dyes. rsc.org

The adsorption process is governed by several factors, including the properties of the adsorbent (surface area, porosity, surface chemistry) and the adsorbate (molecular size, charge), as well as the operational conditions (pH, temperature, initial dye concentration, and contact time). iwaponline.com

The mechanisms of adsorption can be complex and may involve one or more of the following interactions:

Electrostatic attraction: This occurs between a charged adsorbent surface and oppositely charged dye molecules. rsc.org

Ion exchange: Involves the exchange of ions between the adsorbent and the dye in solution. rsc.org

Hydrogen bonding: The formation of hydrogen bonds between the dye molecules and the functional groups on the adsorbent surface.

π-π interactions: These interactions can occur between the aromatic rings of the dye and the adsorbent surface. rsc.org

Chemisorption: Involves the formation of chemical bonds between the adsorbate and the adsorbent, as seen in the adsorption of Mordant Violet 40 on an activated carbon-iron oxide nanocomposite. nih.gov

Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are used to describe the rate of adsorption. The pseudo-second-order model often provides a better fit for the adsorption of mordant and triarylmethane dyes, suggesting that chemisorption may be the rate-limiting step. nih.gov Adsorption isotherms, like the Langmuir and Freundlich models, are used to describe the equilibrium distribution of the dye between the liquid and solid phases. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model describes multilayer adsorption on a heterogeneous surface. iwaponline.com For example, the adsorption of Mordant Violet 40 on a Pterocladia capillacea red algae-derived activated carbon-iron oxide composite was best described by the Freundlich model. nih.gov

The following table presents data on the adsorption of a related mordant dye on different adsorbents.

| Mordant Dye | Adsorbent | Adsorption Model | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Mordant Violet 40 | Pterocladia Capillacea red algae derived activated carbon-iron oxides | Freundlich | 303.03 | 2.06 | nih.gov |

| Mordant Violet 40 | Iron Oxide-commercial activated carbon nanocomposite | Freundlich | 833.3 | 2.07 | nih.gov |

Development and Performance Evaluation of Novel Adsorbents

The remediation of wastewater containing mordant dyes is a critical area of environmental chemistry, with adsorption being a widely studied and effective treatment method. nih.govresearchgate.net Researchers have focused on developing novel, low-cost, and efficient adsorbents to remove these pollutants from aqueous solutions. nih.gov Among these, nanocomposites have shown significant promise.

One area of development involves the synthesis of nanocomposites using activated carbon derived from various sources. For instance, an iron oxide-commercial activated carbon nanocomposite (CAC-IO) was prepared using the co-precipitation method for the removal of Mordant Violet 40. nih.gov This material demonstrated high efficiency, achieving a maximum removal percentage of 99.92% for an initial dye concentration of 100 mg L⁻¹ at a pH of 2.07, using an adsorbent dose of 1.0 g L⁻¹ over a contact time of 3 hours. nih.gov

Another novel adsorbent was synthesized from a bio-waste material, the red algae Pterocladia capillacea. nih.govresearchgate.net This algae was used to create an activated carbon-iron oxide nanomagnetic composite (PCAC-IO). nih.govresearchgate.net The performance of this bio-adsorbent was evaluated for the removal of Mordant Violet 40, showing a maximum removal of 99.76% under optimal conditions: a pH of 2.06 and a contact time of 45 minutes. nih.govresearchgate.net The maximum adsorption capacity (Qmax) for this adsorbent was determined to be 303.03 mg g⁻¹. nih.govresearchgate.net

The performance of these novel adsorbents highlights the potential of using both commercial and bio-waste-derived materials to create effective solutions for treating dye-laden industrial effluents. nih.govnih.govresearchgate.net

Table 1: Performance of Novel Adsorbents for Mordant Violet 40 Removal

| Adsorbent | Initial Dye Concentration (mg L⁻¹) | Adsorbent Dose (g L⁻¹) | pH | Contact Time | Maximum Removal (%) | Maximum Adsorption Capacity (mg g⁻¹) | Source |

|---|---|---|---|---|---|---|---|

| Iron Oxide-Commercial Activated Carbon (CAC-IO) | 100 | 1.0 | 2.07 | 3 hours | 99.92 | 833.3 (at 2 g L⁻¹ adsorbent dose) | nih.gov |

| Pterocladia Capillacea Activated Carbon-Iron Oxide (PCAC-IO) | 100 | 5.0 | 2.06 | 45 min | 99.76 | 303.03 | nih.govresearchgate.net |

Adsorption Kinetics and Isotherm Modeling for Dye Removal

Understanding the kinetics and equilibrium of the adsorption process is fundamental to designing efficient wastewater treatment systems. arabjchem.org Adsorption kinetics describe the rate of dye uptake, while isotherms provide insight into the distribution of dye molecules between the liquid and solid phases at equilibrium. arabjchem.orgscielo.org.za

For the removal of Mordant Violet 40 using both the iron oxide-commercial activated carbon (CAC-IO) and the Pterocladia Capillacea derived activated carbon-iron oxide (PCAC-IO) nanocomposites, kinetic studies revealed that the adsorption process was best described by the pseudo-second-order (PSO) model. nih.govnih.govresearchgate.net This finding suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye molecules. nih.govnih.govresearchgate.net

Table 2: Adsorption Model Fitting for Mordant Violet 40

| Adsorbent | Best Fit Kinetic Model | Kinetic Implication | Best Fit Isotherm Model | Calculated Maximum Adsorption Capacity (Qmax) (mg g⁻¹) | Source |

|---|---|---|---|---|---|

| Iron Oxide-Commercial Activated Carbon (CAC-IO) | Pseudo-second-order | Chemisorption | Freundlich | 833.3 (from Langmuir model) | nih.gov |

| Pterocladia Capillacea Activated Carbon-Iron Oxide (PCAC-IO) | Pseudo-second-order | Chemisorption | Freundlich | 303.03 | nih.govresearchgate.net |

Research on Sustainable Mordanting Practices and Novel Mordant Agents

Development and Assessment of Eco-Friendly and Biological Mordants

The development of eco-friendly mordants centers on replacing toxic metal salts like chromium, copper, and tin with biodegradable and less harmful alternatives. colab.wsmdpi.com Natural biological mordants are sourced from various plant materials, including pomegranate peel, oak, turmeric, walnut shells, and even agricultural waste, offering a non-toxic and sustainable dyeing process. ewadirect.comisroset.org These bio-mordants not only address the low color fastness of some natural dyes but can also impart additional functionalities to fabrics, such as antibacterial and UV-protective properties. ewadirect.com

Bio-mordants are seen as a viable alternative to metal salts, which can cause significant damage to ecosystems when released in wastewater. nih.gov The use of biological materials aligns with green production principles and the growing demand for healthier and more environmentally friendly textiles. ewadirect.comnih.gov

The primary active components in most plant-based bio-mordants are tannins and flavonoids. nih.govscribd.com Tannins, which are high-molecular-weight polyphenolic compounds, are particularly effective. scribd.comlodz.pl Sources rich in these compounds include pomegranate peels, which contain granatonine (in the form of N-methyl granatonine) and about 19% tannin, as well as gallnuts, and various tree barks and leaves. nih.govenvironmentaljournal.org

Extraction of these components is often achieved through simple and green methods, such as aqueous extraction (boiling the plant material in water). ijcrt.orgingentaconnect.comemerald.com More advanced techniques like solvent extraction using ethanol (B145695) or methanol (B129727) can also be employed to increase the yield of both water-soluble and water-insoluble compounds. emerald.com

Characterization of these extracts involves various analytical techniques to identify the active chemical constituents. ingentaconnect.com

Fourier-transform infrared spectroscopy (FTIR) helps identify functional groups like phenols, which are crucial for the mordanting action. ingentaconnect.comresearchgate.net

Gas chromatography-mass spectrometry (GC-MS) is used to reveal the specific active chemical compounds within the extract. ingentaconnect.com

UV-visible spectroscopy (UV-vis) analyzes the color-related properties of the dye extract. ingentaconnect.comresearchgate.net

Research has successfully identified and extracted key compounds from various plant sources. For instance, spent coffee grounds have been shown to contain tannins and polyphenols, while mango bark is another source of natural mordant. researchgate.net Similarly, the leaves of Lannea coromandelica have been identified as a source for a reddish-brown dye containing active mordanting compounds. ingentaconnect.com

Numerous studies have compared the effectiveness of bio-mordants against traditional metal mordants, evaluating color strength (K/S value), color fastness, and other functional properties.

Research shows that bio-mordants can be as effective as, and sometimes superior to, metal mordants. researchgate.net For example, a study using Hibiscus sabdariffa dye on cotton found that bio-mordants like tannic acid, pinecone, and lemon peel extracts achieved excellent light fastness (rating 5-6), wash fastness (rating 4-5), and rub fastness (rating 4-5). researchgate.netresearchgate.net In many cases, bio-mordants also enhance the antibacterial properties of the dyed fabric, with some studies reporting over 90% bacterial reduction. researchgate.netresearchgate.net

The use of quebracho tree extract and the enzyme laccase as bio-mordants for dyeing cotton with madder extract improved color strength, washing fastness, and UV protection. lodz.pl Similarly, dyeing wool with natural dyes in the presence of bio-mordants from walnut husk and oleaster peel resulted in good wash and rub fastness and moderate light fastness. emerald.com

Table 1: Comparative Efficacy of Bio-mordants vs. Metal Mordants

| Natural Dye Source | Fabric | Bio-Mordant Used | Metal Mordant (for comparison) | Key Findings | Reference |

|---|---|---|---|---|---|

| Hibiscus sabdariffa L. | Cotton | Tannic acid, Pine cone, Lemon peel, Sodium alginate | Iron(II) sulphate, Copper sulphate, Aluminium potassium sulphate | Bio-mordants produced excellent light fastness (5-6), wash fastness (4-5), and rub fastness (4-5). Higher antibacterial activity was observed with tannic acid and pine cone. | researchgate.netresearchgate.net |

| Madder Extract | Cotton | Quebracho tree extract, Laccase | Aluminium salts, Iron salts | Quebracho pre-treatment increased color strength and fastness. Combining bio-mordants with metal salts improved UV light fastness. | lodz.pl |

| Rose Petals (Anthocyanins) | Wool | Various bio-mordants | Various chemical mordants | Resulted in antibacterial properties. | ewadirect.com |

| Reseda / Madder | Wool | Walnut husk, Oleaster peel | Not specified | Bio-mordant combination yielded good washing and rubbing fastness and moderate light fastness. | emerald.com |

Extraction and Chemical Characterization of Bio-Mordant Components

Green Chemistry Principles in Mordant Dyeing Processes

The application of green chemistry to mordant dyeing aims to reduce the environmental impact of the process. mdpi.com This involves several key strategies:

Use of Renewable and Waste Materials: Utilizing agricultural and food waste such as pomegranate peels, walnut husks, onion peels, and spent coffee grounds as sources for both dyes and mordants reduces waste and creates value from byproducts. nih.govemerald.commdpi.commdpi.com

Use of Safer Solvents: Aqueous (water-based) extraction is the most common and environmentally benign method for obtaining dyes and mordants from plant sources. emerald.commdpi.com

Energy Efficiency: The development of dyeing processes that operate at lower temperatures and for shorter durations, such as ultrasonic-assisted dyeing, helps to reduce energy consumption. tandfonline.com

Elimination of Toxic Chemicals: The core principle is the replacement of toxic heavy metal mordants with non-toxic, biodegradable bio-mordants. nih.govmdpi.com This significantly reduces the pollution load of textile effluents.

An innovative example of green chemistry in action is the dyeing of wool with betalains (B12646263) extracted from red beetroot peels using water as the solvent, without any harmful metallic mordants. mdpi.com The process was enabled by functionalizing the wool with sustainable materials like acetic acid or arginine to enhance dye uptake. mdpi.com

Environmental Implications of Mordant Selection and Application

The choice of mordant has significant environmental consequences. colab.ws Traditional dyeing processes that use metallic mordants like chromium, copper, and tin are major contributors to water pollution. mdpi.comscirp.org These heavy metals are often released in textile effluents, posing risks to aquatic life and human health. scirp.orgsci-hub.se

Table 2: Environmental Impact of Mordant Types

| Mordant Type | Examples | Environmental Impact | Reference |

|---|---|---|---|

| Heavy Metal Mordants | Chromium, Copper, Tin, Cobalt | High toxicity, release of heavy metals into wastewater, carcinogenic potential, persistence in the environment. | colab.wsmdpi.comscirp.orgsci-hub.se |

| Safer Metal Mordants | Aluminium salts (Alum), Iron salts | Considered less toxic than heavy metals like chromium. However, can still contribute to metal content in effluents. Iron can weaken protein fibers if misused. | mdpi.comemerald.comsustainability-directory.com |

| Bio-mordants | Tannin-rich extracts (pomegranate, oak, tea leaves), Flavonoid-rich plants | Eco-friendly, biodegradable, non-toxic, sourced from renewable materials and waste. Reduces water and soil pollution. | colab.wsewadirect.comnih.gov |

Mitigating the release of metal contaminants from dyeing processes is a critical environmental goal. Several strategies are being researched and implemented:

Substitution with Safer Alternatives: The most effective method is replacing hazardous heavy metal mordants with safer options. This includes using less toxic metal salts like aluminum sulfate (B86663), which has been shown to have a lower pollution load compared to other aluminum salts, or, ideally, switching entirely to metal-free bio-mordants. nih.govemerald.com

Adsorption Techniques: Various adsorbents can be used to treat wastewater and remove heavy metals. Materials like activated carbon derived from empty palm oil fruit bunches, carbide waste, and zeolite have proven effective in reducing the concentration of metals such as iron (Fe), chromium (Cr), copper (Cu), and lead (Pb) in textile effluents. researchgate.netbibliotekanauki.pl

Bioremediation: This approach uses living organisms, primarily microorganisms like bacteria and fungi, to remove heavy metals from wastewater. actascientific.com Certain bacteria (Pseudomonas putida) and fungi (Aspergillus niger) have demonstrated the ability to significantly reduce chromium and zinc concentrations in effluents. actascientific.com Phytoremediation, which uses plants like the water hyacinth, is another effective biological method for reducing COD (Chemical Oxygen Demand) and heavy metal content in textile wastewater.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for MORDANT VIOLET 1, and how can researchers optimize reaction conditions to enhance yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as temperature, solvent polarity, and catalyst concentration. For example, controlled heating (60–80°C) in acidic aqueous solutions (pH 3–5) is common. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via high-performance liquid chromatography (HPLC) with UV-Vis detection at λmax ≈ 540 nm . Yield improvements may involve iterative adjustments to stoichiometric ratios (e.g., anthraquinone derivatives to sulfonation agents) and post-synthesis recrystallization techniques.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- UV-Vis Spectroscopy : Confirm λmax in ethanol (typically 530–550 nm) to assess chromophore integrity.

- NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify sulfonic acid group positions and aromatic proton environments.

- IR Spectroscopy : Identify sulfonate (S=O stretching at 1150–1250 cm⁻¹) and quinone carbonyl (C=O at 1660–1680 cm⁻¹) functional groups.

- HPLC : Quantify purity using reverse-phase C18 columns with mobile phases of acetonitrile/water (70:30 v/v) and UV detection. Calibrate against certified reference standards .

Q. How can researchers design a controlled experiment to assess the dye’s affinity for specific metal ions (e.g., Al³⁺, Fe³⁺) in mordant dyeing processes?

- Methodological Answer :

- Independent Variable : Metal ion type/concentration. Dependent Variable : Colorfastness (measured via spectrophotometric ΔE values after washing).

- Control Groups : Untreated fabric vs. metal-mordanted fabric.

- Experimental Design : Use a matched-participants design with standardized fabric swatches (e.g., cotton, wool) and consistent dyeing conditions (pH 5, 90°C, 60 min). Replicate trials to account for batch variability. Analyze metal-dye complexes using X-ray diffraction (XRD) or inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. What experimental and statistical approaches are recommended to resolve contradictions in reported thermodynamic stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Systematic Review : Aggregate published data to identify methodological disparities (e.g., buffer systems, calorimetric vs. kinetic stability assays).

- Validation Experiments : Replicate key studies under controlled conditions (pH 2–12, 25–80°C) using differential scanning calorimetry (DSC) to measure decomposition enthalpy (ΔH).

- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., ionic strength, dissolved oxygen). Use Bland-Altman plots to assess inter-study reproducibility .

Q. How can computational chemistry (e.g., DFT simulations) complement experimental data to elucidate the interaction mechanisms between this compound and biological macromolecules?

- Methodological Answer :

- Molecular Modeling : Perform density functional theory (DFT) calculations to predict binding energies and electron density profiles for dye-protein interactions (e.g., with albumin).

- Experimental Validation : Compare computational results with fluorescence quenching assays or surface plasmon resonance (SPR) data.

- Data Integration : Use docking software (e.g., AutoDock Vina) to visualize binding sites and correlate with experimental thermodynamic parameters (ΔG, Kd) .

Q. What methodologies are effective for analyzing conflicting data on the photodegradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Controlled Photolysis : Exclude ambient variables by using solar simulators with calibrated UV irradiance (e.g., 300–400 nm). Monitor degradation via LC-MS/MS to identify transient intermediates.

- Isotopic Labeling : Track <sup>18</sup>O incorporation in degradation products to distinguish oxidative vs. hydrolytic pathways.

- Meta-Analysis : Apply random-effects models to quantify heterogeneity across studies, focusing on variables like dissolved organic matter (DOM) content and light exposure duration .

Methodological Frameworks for Data Analysis

- PICOT Framework : For hypothesis-driven studies (e.g., "In wool fibers [P], does pre-treatment with Al³⁺ [I] compared to Fe³⁺ [C] enhance color retention [O] over 50 wash cycles [T]?") .

- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Novel (e.g., unexplored metal-ligand kinetics), Ethical (e.g., safe disposal protocols), and Relevant (e.g., applications in sustainable textiles) .

Data Presentation Guidelines

- Tables : Include mean ± SD for triplicate measurements (e.g., dye uptake percentages).

- Graphs : Use scatter plots with trendlines for kinetic data (e.g., pseudo-first-order degradation rates).

- Statistical Reporting : Specify ANOVA/MANOVA results with effect sizes (η²) and post-hoc tests (Tukey HSD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.